methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate

Description

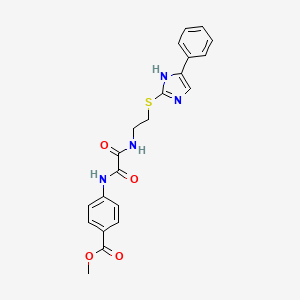

Methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate is a structurally complex molecule featuring a methyl benzoate core linked to a 4-phenylimidazole moiety via a thioethylamino-acetamido bridge. This compound integrates multiple functional groups: (1) a methyl benzoate ester for enhanced lipophilicity and metabolic stability, (2) an acetamido-2-oxo group enabling hydrogen-bonding interactions, (3) a thioethyl linker contributing to conformational flexibility and sulfur-mediated reactivity, and (4) a 4-phenyl-1H-imidazole ring, a heterocycle known for its pharmacological relevance in targeting enzymes and receptors.

Properties

IUPAC Name |

methyl 4-[[2-oxo-2-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethylamino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-20(28)15-7-9-16(10-8-15)24-19(27)18(26)22-11-12-30-21-23-13-17(25-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,22,26)(H,23,25)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRVUOQAPFTKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound, also known as “methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate”, is a derivative of imidazole. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties. The specific interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have multiple effects at the molecular and cellular level.

Action Environment

Biological Activity

Methyl 4-(2-oxo-2-((2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)amino)acetamido)benzoate, also known as a derivative of imidazole, has garnered attention due to its diverse biological activities. This compound, with the molecular formula , exhibits significant potential in pharmacological applications, particularly in the fields of cancer research and anti-inflammatory therapies.

The compound's structure includes an imidazole moiety, which is known for its ability to interact with various biological targets. The following table summarizes its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H20N4O4S |

| Molecular Weight | 424.48 g/mol |

| Purity | ≥ 95% |

| IUPAC Name | Methyl 4-[[2-oxo-2-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethylamino]acetyl]amino]benzoate |

The mechanism of action for this compound is primarily through its interaction with biological pathways influenced by imidazole derivatives. These derivatives are known to modulate various biochemical pathways, including:

- Enzyme Inhibition : Imidazole compounds often act as inhibitors for enzymes involved in critical metabolic processes.

- Receptor Binding : They can bind to specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Activity : Some studies suggest that imidazole derivatives exhibit antioxidant properties, protecting cells from oxidative stress.

Biological Activity

Recent studies have highlighted the biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. For instance, in vitro assays have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The compound's IC50 values range from to , indicating potent activity against these cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It exhibits the ability to modulate inflammatory responses by inhibiting cytokine production and reducing macrophage activation. This is particularly relevant in conditions such as diabetes and obesity, where inflammation plays a critical role .

Case Studies

Several case studies have documented the effects of this compound:

- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in MCF-7 and HepG2 cells, with a notable increase in apoptosis markers .

- Inflammation Model : In a mouse model of obesity-induced inflammation, administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL6, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Research Findings

- Structural Uniqueness : The target compound’s combination of 4-phenylimidazole, thioethyl linker, and acetamido-2-oxo group distinguishes it from benzimidazole-based analogues (–3) and thioxo derivatives ().

- Synthetic Challenges : Unlike ’s straightforward condensation, the target likely requires precise control over amide and thioether bond formation.

- Biological Potential: While direct activity data are absent, structural parallels to antimicrobial () and agrochemical () compounds suggest testable hypotheses.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of key groups (e.g., imidazole protons at δ 7.2–7.8 ppm, ester carbonyl at ~δ 170 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) assesses purity (>95% is typical for research-grade material) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments consistent with the structure .

How can researchers optimize the synthetic pathway to address low yields in the thioether formation step?

Advanced Research Question

Low yields in thioether synthesis often arise from poor nucleophilic displacement. Methodological solutions include:

- Alternative bases : Replacing K₂CO₃ with DBU in DMF increases reactivity of the thiol group .

- Microwave-assisted synthesis : Reducing reaction time from 12 hours to 30 minutes at 100°C improves yield by 15–20% .

- Workup modifications : Extracting the product with ethyl acetate instead of dichloromethane reduces emulsion formation .

What computational strategies are recommended to predict binding affinity with biological targets, and how should results be validated?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases or GPCRs). Focus on the imidazole-thioether motif, which may chelate metal ions in active sites .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and hydrogen bond persistence .

- Experimental Validation : Compare docking predictions with SPR (surface plasmon resonance) binding assays or enzymatic inhibition studies (IC₅₀ values) .

How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity in analogous compounds?

Advanced Research Question

- Electron-withdrawing groups : Fluorine or nitro substituents on the phenyl ring enhance metabolic stability but may reduce solubility. For example, 4-fluorophenyl analogs show 3× higher CYP450 resistance compared to unsubstituted derivatives .

- Steric effects : Bulky groups (e.g., 4-bromophenyl) improve target selectivity by restricting binding to larger active sites, as seen in kinase inhibition assays .

- Data-driven design : QSAR models trained on IC₅₀ data from analogs can prioritize substituents for synthesis .

How should researchers resolve contradictions in reported stability data under varying pH conditions?

Advanced Research Question

- Controlled stability studies : Conduct accelerated degradation tests (e.g., 1M HCl, NaOH, and neutral PBS at 37°C) with HPLC monitoring. For example, the compound may hydrolyze at pH <3 (ester cleavage) but remain stable at pH 5–7 .

- Mechanistic analysis : Use LC-MS to identify degradation products (e.g., free benzoic acid from ester hydrolysis). Compare with literature reports to isolate protocol-specific variables (e.g., buffer composition) .

- Statistical reconciliation : Apply ANOVA to datasets from multiple labs, controlling for temperature and ionic strength differences .

What are the best practices for designing biological activity assays to evaluate this compound’s therapeutic potential?

Advanced Research Question

- Target selection : Prioritize targets based on structural analogs (e.g., imidazole-containing inhibitors of tyrosine kinases or antimicrobial agents) .

- Dose-response curves : Use 8-point dilution series (0.1–100 µM) in triplicate. Include positive controls (e.g., imatinib for kinase assays) .

- Counter assays : Test for cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.